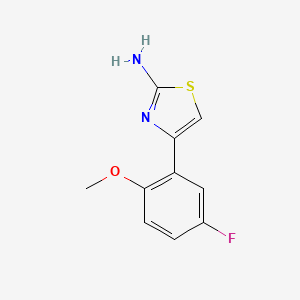

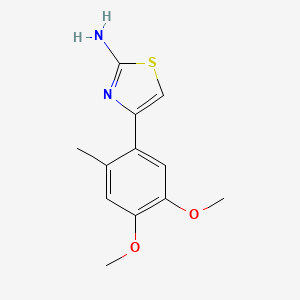

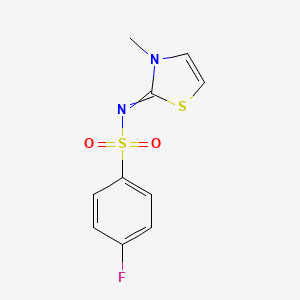

4-(5-Fluoro-2-methoxyphenyl)-1,3-thiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 4-(5-Fluoro-2-methoxyphenyl)-1,3-thiazol-2-amine involves multi-step reactions and the use of various techniques. For instance, the synthesis of 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, a compound with a similar structure, was achieved using the Gewald synthesis technique. This process involved the reaction of 1-(3-fluoro-4-methoxyphenyl)ethanone with malononitrile, a mild base, and sulfur powder. The intermediate product was then treated with 1,3-disubstituted pyrazole-4-carboxaldehyde to obtain novel Schiff bases . Another related compound, N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, was synthesized by reacting 3-chloro-2-methylphenylthiourea with 4-fluorophenacyl bromide under Hantzsch thiazole synthesis conditions .

Molecular Structure Analysis

The molecular structures of these compounds are confirmed using various spectroscopic techniques. For example, the Schiff bases mentioned earlier were characterized by their IR, ^1H NMR, ^13C NMR, and mass spectral data . Similarly, the structure of N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine was established using IR, ^1H-NMR, ^13C-NMR, and mass spectrometry . These techniques are crucial for determining the composition and confirming the molecular structure of synthesized compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are typically condensation reactions. For instance, the condensation of 4-hydroxy-3,5-diphenyl-2-phenyliminothiazolidine with 5-fluoro-4-morpholino- and 4-(4-methylpiperazino)-1,2-phenylenediamines resulted in the formation of thiazolo[3,4-a]quinoxalines . These reactions are influenced by the mesomeric effects of substituents such as fluorine atoms, which can be comparable to the influence of an aminosubstituent .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are often inferred from their molecular structure and the interactions they exhibit. For example, the crystal structure analysis of 2-(4-Fluorobenzyl)-6-(4-Methoxyphenyl)Imidazo[2,1-b][1,3,4]Thiadiazole revealed intermolecular interactions such as C–H⋯O, C–H⋯N, C–H⋯F, and π–π stacking, which contribute to the formation of a supramolecular network . These interactions can significantly affect the physical properties like solubility and melting point, as well as the chemical reactivity of the compound.

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis Techniques

Compounds similar to 4-(5-Fluoro-2-methoxyphenyl)-1,3-thiazol-2-amine have been synthesized using various techniques. For example, the synthesis of 3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one was achieved through a reaction involving thiadiazol-2-amine and mercaptoacetic acid, demonstrating the flexibility in synthetic approaches for such compounds (Li-he Yin et al., 2008).

Structural Insights

Structural analyses, such as those done on 2-(4-Fluorobenzylidene)-N-(4-methoxybenzylidene)-1,3,4-thiadiazol-2-amine, provide valuable insights into the molecular conformations and intermolecular interactions of similar thiazol-2-amine derivatives. These studies help in understanding the molecular properties that could influence their biological activities (Qiu He et al., 2010).

Biological Activities and Applications

Antimicrobial Properties

Compounds structurally related to 4-(5-Fluoro-2-methoxyphenyl)-1,3-thiazol-2-amine have shown potential antimicrobial activities. For instance, derivatives of thiophene-3-carbonitrile and 1,3-thiazol-2-amine demonstrated notable in vitro antimicrobial activity, indicating their potential application in developing new antimicrobial agents (Divyaraj Puthran et al., 2019).

Anthelmintic Activity

Some derivatives of 1,3-thiazol-2-amine, closely related to the compound , have been found to exhibit potent anthelmintic and antibacterial activities. This underscores the potential of these compounds in developing new treatments for parasitic infections (Namratha Bhandari & S. Gaonkar, 2016).

Anticancer Potential

Research has also identified certain 1,3-thiazol-2-amine derivatives as having significant anticancer activities against various human cancer cell lines, highlighting their potential role in cancer therapy (T. Yakantham et al., 2019).

Photophysical Properties

- Fluorescence and Photostability: Compounds similar to 4-(5-Fluoro-2-methoxyphenyl)-1,3-thiazol-2-amine, such as 5-methoxy-2-pyridylthiazoles, have shown unique photophysical properties, including fluorescence and pH-sensitive dual-emission. This suggests their potential use in fluorescence-based applications and as sensors (Ming-Hua Zheng et al., 2006).

Safety And Hazards

properties

IUPAC Name |

4-(5-fluoro-2-methoxyphenyl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2OS/c1-14-9-3-2-6(11)4-7(9)8-5-15-10(12)13-8/h2-5H,1H3,(H2,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJSHECLHRCNMOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)C2=CSC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80396594 |

Source

|

| Record name | 4-(5-fluoro-2-methoxyphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-Fluoro-2-methoxyphenyl)-1,3-thiazol-2-amine | |

CAS RN |

715-89-9 |

Source

|

| Record name | 4-(5-fluoro-2-methoxyphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,6-Dimethylphenoxy)methyl]oxirane](/img/structure/B1334277.png)

![4-allyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1334307.png)